

Scalable preparation of 7-Chloro-5-hydroxy-1-indanone

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Compound of Interest

Compound Name:	7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one
CAS No.:	1199782-69-8
Cat. No.:	B3026975

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Application Note: Scalable Preparation of 7-Chloro-5-hydroxy-1-indanone

Abstract & Introduction

7-Chloro-5-hydroxy-1-indanone (CAS: 1199782-69-8) is a critical bicyclic intermediate employed in the synthesis of pharmacological agents, particularly LSD1 (Lysine-specific demethylase 1) inhibitors and tranylcypromine derivatives used in neurodegenerative and oncological therapies.[1]

The synthesis of this scaffold presents a specific regiochemical challenge: introducing substituents at the 5- and 7-positions of the indanone core requires precise control during the ring-closing step. Standard Friedel-Crafts cyclization of 3,5-disubstituted phenylpropionic acids typically yields a mixture of regioisomers (5-chloro-7-hydroxy vs. 7-chloro-5-hydroxy).

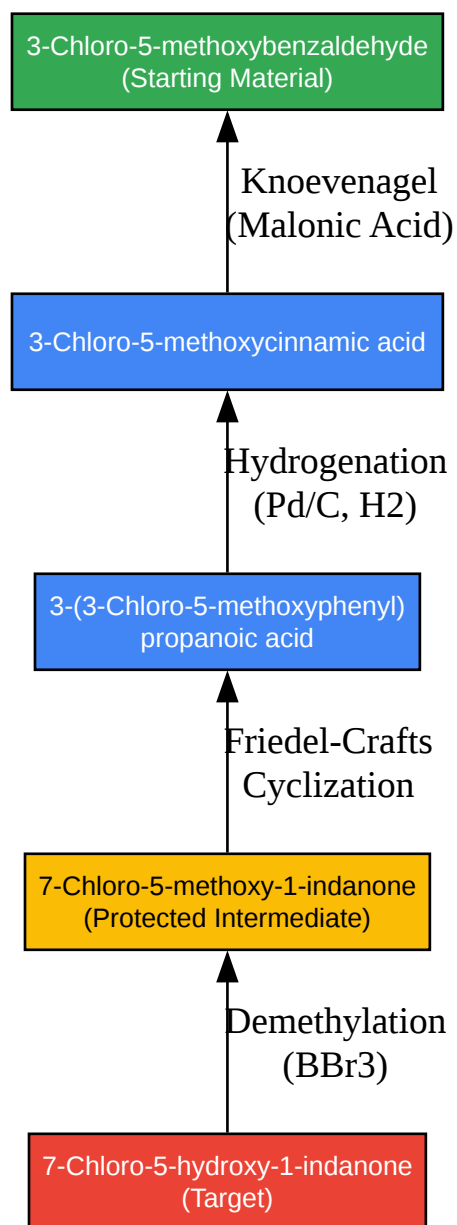
This Application Note details a scalable, four-step synthetic protocol starting from commercially available 3-chloro-5-methoxybenzaldehyde.[1] The route features a Knoevenagel condensation, catalytic hydrogenation, intramolecular Friedel-Crafts acylation, and a final

demethylation. Special emphasis is placed on the regiochemical isolation of the 7-chloro isomer and process safety for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on constructing the indanone skeleton via the intramolecular cyclization of a phenylpropionic acid precursor.[2]

- Target: 7-Chloro-5-hydroxy-1-indanone.[1]
- Precursor: 3-(3-Chloro-5-methoxyphenyl)propanoic acid.[1]
- Key Challenge: The cyclization of the precursor can occur at two ortho positions relative to the propionic acid chain:
 - Path A (Para to Cl): Yields 5-chloro-7-methoxy-1-indanone (Often favored electronically/sterically).[1]
 - Path B (Ortho to Cl): Yields 7-chloro-5-methoxy-1-indanone (Target Skeleton).[1]
- Resolution: The protocol utilizes optimized Lewis acid conditions to maximize yield and employs chromatographic separation (or fractional recrystallization) to isolate the desired 7-chloro isomer prior to demethylation.



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Figure 1: Retrosynthetic pathway for the preparation of 7-Chloro-5-hydroxy-1-indanone.

Detailed Experimental Protocol

Step 1: Knoevenagel Condensation

Objective: Conversion of 3-chloro-5-methoxybenzaldehyde to 3-chloro-5-methoxycinnamic acid.[1]

- Reagents: 3-Chloro-5-methoxybenzaldehyde (1.0 equiv), Malonic acid (1.5 equiv), Pyridine (Solvent/Base), Piperidine (Catalytic, 0.1 equiv).[1]
- Procedure:
 - Charge a reactor with 3-chloro-5-methoxybenzaldehyde and malonic acid.
 - Add pyridine (5 vol) and piperidine (0.1 equiv).
 - Heat the mixture to 80–100 °C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).
 - Workup: Cool to room temperature. Pour the reaction mixture into ice-cold HCl (6M) to precipitate the acid.
 - Filter the white solid, wash with water, and dry in a vacuum oven at 50 °C.
- Yield: Expect 85–95%.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the double bond to form 3-(3-chloro-5-methoxyphenyl)propanoic acid.
[1]

- Reagents: Cinnamic acid derivative (from Step 1), 10% Pd/C (5 wt% loading), Ethanol or Ethyl Acetate.
- Procedure:
 - Dissolve the cinnamic acid in ethanol (10 vol).
 - Add 10% Pd/C catalyst under inert atmosphere (N₂).
 - Hydrogenate at 1–3 atm H₂ pressure at room temperature.
 - Critical Control: Monitor closely by HPLC to prevent de-chlorination. Stop immediately upon consumption of starting material (approx. 2–4 hours).

- Filter through Celite to remove catalyst. Concentrate the filtrate to obtain the saturated acid.
- Yield: Expect 90–95%.

Step 3: Intramolecular Friedel-Crafts Cyclization

Objective: Ring closure to form the indanone core and isolation of the 7-chloro isomer.[1]

- Reagents: Propanoic acid derivative (from Step 2), Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃), Dichloromethane (DCM).
- Procedure:
 - Acid Chloride Formation: Dissolve the propanoic acid in DCM (5 vol). Add SOCl₂ (1.2 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution stops. Concentrate to remove excess SOCl₂.
 - Cyclization: Redissolve the crude acid chloride in anhydrous DCM (10 vol).
 - Cool to 0 °C. Add AlCl₃ (1.2 equiv) portion-wise (Exothermic!).
 - Allow to warm to room temperature and stir for 4–12 hours.
 - Quench: Pour the reaction mixture slowly onto ice/water. Extract with DCM.[3]
 - Purification (Crucial): The crude product contains a mixture of 7-chloro-5-methoxy-1-indanone (Target) and 5-chloro-7-methoxy-1-indanone (Isomer).[1]
 - Separation: Purify via silica gel column chromatography (Gradient: Hexanes/Ethyl Acetate). The isomers typically have distinct R_f values due to the difference in dipole moments (7-methoxy is often less polar due to shielding).[1]
 - Alternative: Fractional recrystallization from Ethanol/Heptane may be optimized for scale-up.
- Yield: Combined yield ~80%. Isolated yield of 7-chloro isomer varies (typically 30–40%).[1]

Step 4: Demethylation

Objective: Deprotection to yield 7-Chloro-5-hydroxy-1-indanone.[1]

- Reagents: 7-Chloro-5-methoxy-1-indanone, Boron Tribromide (BBr_3) (1M in DCM).[1]
- Procedure:
 - Dissolve the isolated 7-chloro-5-methoxy-1-indanone in anhydrous DCM (10 vol).
 - Cool to $-78\text{ }^\circ\text{C}$ (or $-10\text{ }^\circ\text{C}$ for large scale).
 - Add BBr_3 (2.5 equiv) dropwise.
 - Warm to room temperature and stir for 2–4 hours.
 - Quench: Cool to $0\text{ }^\circ\text{C}$. Carefully add Methanol (exothermic) to quench excess BBr_3 , followed by water.
 - Extract with Ethyl Acetate.[1][2] Wash with brine, dry over Na_2SO_4 , and concentrate.[4]
 - Final Purification: Recrystallize from Methanol/Water or Toluene.
- Yield: 85–90%.

Process Safety & Scalability

Hazard Class	Reagent	Risk Mitigation Strategy
Corrosive/Toxic	Thionyl Chloride (SOCl ₂)	Use a caustic scrubber for HCl/SO ₂ off-gassing.[1] Avoid contact with water.
Pyrophoric/Reacts Violent	Aluminum Chloride (AlCl ₃)	Solid addition via powder funnel under N ₂ flow.[1] Control addition rate to maintain temp < 10 °C.
Highly Toxic/Reacts Violent	Boron Tribromide (BBr ₃)	Reacts violently with moisture. Use double-walled vessels with cooling. Quench with extreme caution (MeOH dropwise).
Hydrogenation	Pd/C + H ₂	Ground equipment to prevent static discharge. Purge with N ₂ before introducing H ₂ .

Scalability Note: For multi-kilogram batches, Step 3 (Cyclization) is the bottleneck. The use of Polyphosphoric Acid (PPA) at 80 °C is a viable alternative to the Acid Chloride/AlCl₃ route, potentially altering the isomeric ratio and avoiding the evolution of HCl gas, though workup of PPA is more viscous.

Analytical Data Specifications

- Appearance: Off-white to pale yellow solid.
- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 9.8 (s, 1H, -OH),
 - δ 7.2 (d, 1H, Ar-H),
 - δ 6.9 (d, 1H, Ar-H),
 - δ 3.0 (t, 2H, -CH₂-),

- δ 2.6 (t, 2H, -CH₂-).
- Note: The coupling pattern (meta-coupling) and shift of the aromatic protons distinguish the 5,7-substitution pattern.
- Mass Spectrometry (ESI): m/z 183/185 [M+H]⁺ (Chlorine isotope pattern).

References

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- General Indanone Synthesis Protocols: Organic Chemistry Portal. Indanone Synthesis. Available at: [\[Link\]](#)

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